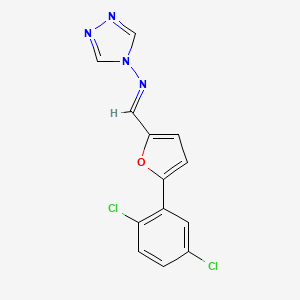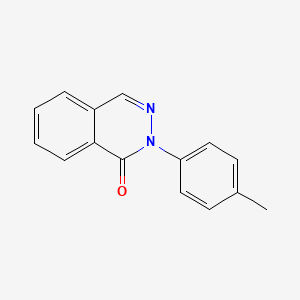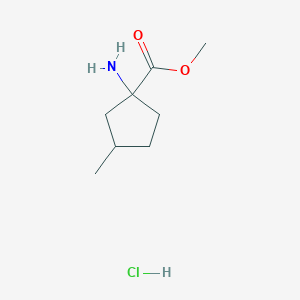
(E)-N-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of furan and triazole. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Triazoles refer to either one of a pair of isomeric chemical compounds with molecular formula C2H3N3, having a five-membered ring of two carbon atoms and three nitrogen atoms .
Scientific Research Applications
Synthesis and Antimicrobial Activities
Some novel 1,2,4-triazole derivatives, including compounds related to the target chemical structure, have been synthesized for their antimicrobial activities. These compounds have shown varying degrees of effectiveness against microorganisms, indicating potential applications in developing new antimicrobial agents. The synthetic approach involved the reaction of various ester ethoxycarbonylhydrazones with primary amines, leading to derivatives with good or moderate activities against the test microorganisms (Bektaş et al., 2007).
Novel Synthetic Routes and Equilibrium Studies
Research on hetarylaminomethylidene derivatives of furan-2(3H)-ones, including structures similar to the target chemical, has provided insights into synthetic methods and the E-/Z-equilibrium of the synthesized compounds. This equilibrium is influenced by various factors such as the configuration of intermediates and the presence of intramolecular interactions. The methodology offers advantages like short reaction times, high yields, and ease of product purification, showcasing the compound's relevance in synthetic organic chemistry (Tikhomolova et al., 2023).
Anticancer and Antiangiogenic Effects
A study on thioxothiazolidin-4-one derivatives related to the target chemical investigated their anticancer and antiangiogenic effects in a mouse model. These compounds significantly reduced tumor volume and cell number while increasing the lifespan of the mice. Moreover, they exhibited strong antiangiogenic effects, suppressing tumor-induced endothelial proliferation. This research suggests the potential of such derivatives for anticancer therapy, highlighting their ability to inhibit tumor growth and angiogenesis (Chandrappa et al., 2010).
Coordination Polymers and Fluorescent Properties
Research into the coordination polymers of Cu(II) with N4-substituted 1,2,4-triazoles and 4,4′-bipyridine, involving compounds akin to the target chemical, has expanded understanding of their structural properties and potential applications. These polymers exhibit unique coordination modes and structural motifs, providing a basis for further exploration in materials science and coordination chemistry (Białońska et al., 2010). Additionally, new derivatives of 4-amino-7-nitrobenzofurazan, related to the target compound, have been synthesized and studied for their fluorescent properties. This research could inform the development of new fluorescent probes for biological and chemical applications (Bem et al., 2007).
properties
IUPAC Name |
(E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4O/c14-9-1-3-12(15)11(5-9)13-4-2-10(20-13)6-18-19-7-16-17-8-19/h1-8H/b18-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHMUWRLUFEAIU-NGYBGAFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=NN3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=N/N3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-4H-1,2,4-triazol-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2986274.png)

![2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid](/img/structure/B2986277.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2986279.png)

![Methyl 4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2986282.png)
![3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-4,5-dimethyl-1H-pyrrol-2-one](/img/structure/B2986284.png)





![2-(4-methylphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2986292.png)
